molecular formula C20H32O4 B1238940 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid CAS No. 77667-08-4

8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid

Cat. No.: B1238940
CAS No.: 77667-08-4
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-RCDCWWQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid is a bioactive lipid derived from arachidonic acid. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. This compound is known for its involvement in inflammatory responses and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid. The process involves the action of lipoxygenases, specifically 15-lipoxygenase and 12-lipoxygenase, which introduce oxygen molecules at specific positions on the arachidonic acid molecule . The reaction conditions typically include the presence of reduced glutathione to enhance the formation of the dihydroxy product .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research and limited commercial demand. the enzymatic synthesis method described above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid is unique due to its dual hydroxylation at specific positions, which confers distinct biological activities compared to other eicosanoids. Its specific interaction with PPAR alpha and modulation of lipoxygenase activity make it a valuable compound for studying lipid signaling and inflammation .

Properties

CAS No.

77667-08-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,9E,11Z,13E)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+

InChI Key

NNPWRKSGORGTIM-RCDCWWQHSA-N

Isomeric SMILES

CCCCCC(/C=C/C=C\C=C\C(C/C=C\CCCC(=O)O)O)O

SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O

physical_description

Solid

Synonyms

8,15-diHETE
8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid
8,15-leukotriene B(4)
8,15-leukotriene B4
8,15-leukotriene B4, (R-(R*,S*-(E,E,E,Z)))-isomer
8,15-leukotriene B4, (S-(R*,R*-(E,E,E,Z)))-isomer
8,15-leukotriene B4, (S-(R*,R*-(E,E,Z,Z)))-isomer
8,15-leukotriene B4, (S-(R*,S*-(E,E,E,Z)))-isomer
8,15-leukotriene B4, (S-(R*,S*-(E,E,Z,Z)))-isomer
8,15-LTB4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.